2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Overview
Description
2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and hydroxyl groups, a sulfanyl linkage, and an acetamide moiety attached to a dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through the condensation of appropriate precursors such as 2,4-diamino-6-hydroxypyrimidine with sulfur-containing reagents.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with the pyrimidine ring.
Acetamide Formation: The acetamide moiety is formed by reacting the intermediate compound with acetic anhydride or acetyl chloride under controlled conditions.
Dimethylphenyl Substitution: The final step involves the substitution of the dimethylphenyl group onto the acetamide, typically using Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the sulfanyl group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles, often in polar solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator, affecting various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to, altering their activity.
Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-hydroxy-6-methylpyrimidine: A pyrimidine derivative with similar structural features but lacking the sulfanyl and acetamide groups.
4-amino-6-hydroxy-2-mercaptopyrimidine: Contains a mercapto group instead of the sulfanyl linkage, with different reactivity and applications.
Uniqueness
2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-8-4-3-5-9(2)13(8)17-12(20)7-21-14-16-10(15)6-11(19)18-14/h3-6H,7H2,1-2H3,(H,17,20)(H3,15,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYLEOTZWLKCRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=CC(=O)N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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